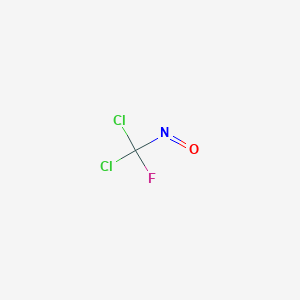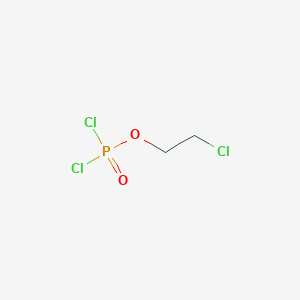
2-Chloroethylphosphoric Acid Dichloride
説明
2-Chloroethylphosphoric acid dichloride, also referred to in some contexts as ethephon, is a chemical compound known for its role in stimulating latex production in rubber trees (Hevea brasiliensis). The compound has been explored for its potential to improve agricultural yields and has been the subject of various synthetic methods aimed at enhancing its stimulating activity through chemical modifications (Derouet, Cauret, & Brosse, 2003).
Synthesis Analysis
Ethephon's synthesis involves a two-step process starting with the partial epoxidation of 1,4-polyisoprene to create an epoxidized intermediate. This is followed by the grafting of 2-chloroethylphosphonic acid utilizing the reactivity of the P–OH acidic function toward oxirane rings of the epoxidized substrate. The efficiency of this synthesis is improved under neutral conditions and in non-polar solvents (Derouet, Cauret, & Brosse, 2003).
Molecular Structure Analysis
Molecular and crystal structure analyses, particularly for derivatives of 2-chloroethylphosphonic acid, reveal the formation of spirophosphoranes when reacted with specific reagents. Such studies provide insights into the intricate arrangements and potential reactivity pathways of ethephon and its related compounds (Terent’eva et al., 2001).
Chemical Reactions and Properties
2-Chloroethylphosphonic acid is known to degrade into ethylene when in alkaline solution, a property that has been exploited in agriculture to induce ethylene-related responses in plants. The mechanism involves a nucleophilic attack on the phosphonate dianion leading to the formation of ethylene (Yang, 1969).
Physical Properties Analysis
The compound’s thermal decomposition in aqueous solutions has been studied across various pH values, showing that its rate of decomposition increases with temperature and is influenced by the presence of specific ions. These findings contribute to understanding the stability and degradation pathways of ethephon under different environmental conditions (Biddle, Kerfoot, Kho, & Russell, 1976).
Chemical Properties Analysis
The compound's reactivity has been explored in various contexts, including its ability to undergo polycondensation reactions, its potential as a starting material for the preparation of vinylphosphonic acid and derivatives, and its role in the synthesis of polyesters, polyamides, and epoxy resins. These multifaceted chemical properties underscore the compound's versatility in synthetic chemistry and material science applications (Rochlitz & Vilcsek, 1962).
科学的研究の応用
Stimulating Latex Production in Rubber Trees
One notable application of 2-chloroethylphosphonic acid (ethephon) is its use in improving latex production by the rubber tree (Hevea brasiliensis). Research has explored the chemical fixation of ethephon onto 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity. This approach involves a two-step synthesis process, starting with the epoxidation of 1,4-polyisoprene, followed by grafting 2-chloroethylphosphonic acid onto the epoxidized polymer. This innovative method aims to enhance latex yield through the slow release of ethephon from the polymer chains over time (Derouet, Cauret, & Brosse, 2003).
Hydrolysis for Plant Growth Regulation
Another study focuses on the hydrolysis of 2-chloroethylphosphonic acid dialkylesters to obtain 2-chloroethylphosphonic acid, which serves as a plant growth regulator. This research sought to optimize the conditions for esters' hydrolysis, evaluating the biological activity of the resulting acid on various plants, such as melon and cucumber, highlighting its potential in agriculture for growth regulation (Ilia et al., 2004).
Incorporation into Polymeric Chains
Further extending its applications, 2-chloroethylphosphonic acid has been incorporated into linear poly(silylenephosphonate)s to prolong its stimulating effect on latex production by Hevea brasiliensis. This approach involves the synthesis of polymers that can slowly degrade, releasing ethephon molecules over time, thereby enhancing the sustainability of its stimulant effects in agricultural practices (Derouet, Cauret, & Brosse, 2004).
Fruit Ripening Acceleration
Ethephon's application extends to the acceleration of fruit ripening, as demonstrated in studies on rabbiteye blueberry. The treatment with ethephon promotes the fruit's ripening by enhancing anthocyanin accumulation, softening, and increasing total soluble solids content, thus offering a means to control the ripening process in horticulture (Ban et al., 2007).
Safety And Hazards
When handling 2-Chloroethylphosphoric Acid Dichloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
特性
IUPAC Name |
1-chloro-2-dichlorophosphoryloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTAUZXAHQPFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932618 | |
| Record name | 2-Chloroethyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethylphosphoric Acid Dichloride | |
CAS RN |
1455-05-6 | |
| Record name | 2-Chloroethyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethylphosphoryl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




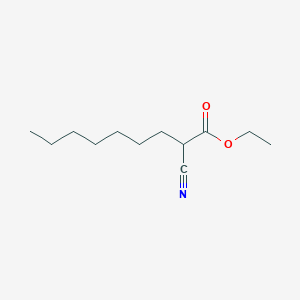
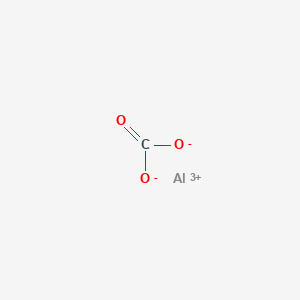
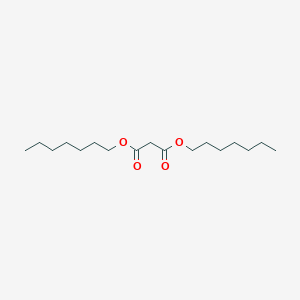

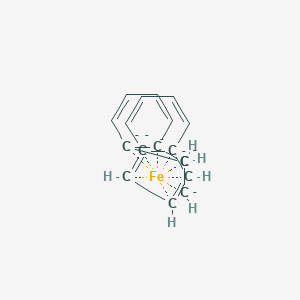

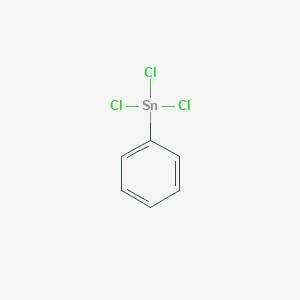

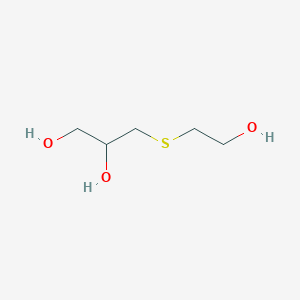
![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
